N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring substituted with chlorine atoms at positions 4 and 7, and a pyrazole ring substituted with an ethyl group and a carboxamide group. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Synthesis of 4,7-dichlorobenzo[d]thiazole: This can be achieved by the cyclization of 2-amino-4,7-dichlorobenzenethiol with a suitable reagent such as carbon disulfide or thiophosgene.
Formation of 1-ethyl-1H-pyrazole-3-carboxylic acid: This can be synthesized by the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation.
Chemical Reactions Analysis
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Scientific Research Applications
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interfere with the signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: This compound has similar structural features but lacks the chlorine substitutions and the pyrazole ring, resulting in different biological activities.
N-(4-tert-butyl-thiazol-2-yl)-2-chlorobenzamide: This compound has a tert-butyl group instead of the ethyl group and a different substitution pattern on the benzothiazole ring, leading to variations in its chemical reactivity and biological properties.
The unique structural features of this compound, such as the presence of chlorine atoms and the pyrazole ring, contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4OS/c1-2-19-6-5-9(18-19)12(20)17-13-16-10-7(14)3-4-8(15)11(10)21-13/h3-6H,2H2,1H3,(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMDIBOFRXJULV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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